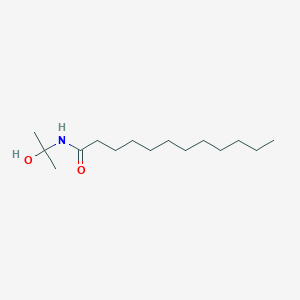
3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile
描述
3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile is an organic compound that features a chloromethyl group, a fluoro-benzoyl group, and a benzonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chloromethylation of 4-(4-fluoro-benzoyl)-benzonitrile using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The fluoro-benzoyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzonitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (dichloromethane, ethanol), and bases (triethylamine).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the chloromethyl group.
Reduction Reactions: Alcohol derivatives of the fluoro-benzoyl group.
Oxidation Reactions: Carboxylic acid derivatives of the benzonitrile group.
科学研究应用
3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 4-Fluoro-3-methylbenzoyl chloride
- 4-Chloromethylbenzonitrile
- 4-Fluorobenzonitrile
Uniqueness
3-(Chloromethyl)-4-(4-fluorobenzoyl)benzonitrile is unique due to the presence of both a chloromethyl group and a fluoro-benzoyl group on the same benzonitrile scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C15H9ClFNO |
|---|---|
分子量 |
273.69 g/mol |
IUPAC 名称 |
3-(chloromethyl)-4-(4-fluorobenzoyl)benzonitrile |
InChI |
InChI=1S/C15H9ClFNO/c16-8-12-7-10(9-18)1-6-14(12)15(19)11-2-4-13(17)5-3-11/h1-7H,8H2 |
InChI 键 |
GVXOLLBSVPSMNA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)CCl)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-bromophenyl)piperidin-4-yl]oxyethanol](/img/structure/B8620111.png)


![[4-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-5-yl]methanol](/img/structure/B8620125.png)










